Structural and Electron‐Donor Differentiation: Thiophene‐Sulfur vs. Phenyl and Morpholine Substituents
The thiophen-2-ylmethyl substituent introduces a divalent sulfur atom with two lone pairs capable of engaging in chalcogen bonding, metal coordination, and enhanced π-π stacking interactions with aromatic receptor residues [1]. This contrasts with the phenyl substituent of lead compound 5a, which lacks sulfur-mediated electronic effects, and with morpholine-substituted analogs, which present oxygen rather than sulfur heteroatoms [2]. Computed physicochemical properties highlight further distinctions: the target compound has a XLogP3-AA value of 2.7 and a topological polar surface area (TPSA) of 40.3 Ų, compared to a TPSA of 54.3 Ų for the directly thiophene-substituted analog 2-(thiophen-2-yl)bicyclo[2.2.1]heptan-2-amine [1][3].
| Evidence Dimension | Physicochemical properties (XLogP, TPSA, heteroatom identity) influencing receptor interaction and passive membrane permeability |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; TPSA = 40.3 Ų; sulfur heteroatom present in thiophene ring [1] |
| Comparator Or Baseline | 2-(Thiophen-2-yl)bicyclo[2.2.1]heptan-2-amine: TPSA = 54.3 Ų [3]. Compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine): phenyl substituent, no sulfur [2]. |
| Quantified Difference | TPSA of target is 14.0 Ų lower than the comparator 2-(thiophen-2-yl) analog, indicating higher predicted passive membrane permeability. Sulfur vs. carbon/oxygen in comparator heterocycles alters hydrogen-bond acceptor character and metal-binding potential [1][3]. |
| Conditions | Computed physicochemical properties via PubChem 2.2 / XLogP3 3.0 / Cactvs 3.4.8.18 (in silico) |
Why This Matters
Differences in TPSA and heteroatom identity directly impact blood-brain barrier permeability predictions and receptor binding pharmacophore compatibility, which are critical for selecting the optimal scaffold in CNS drug discovery programs.
- [1] PubChem. Compound Summary for CID 61309916: N-[(thiophen-2-yl)methyl]bicyclo[2.2.1]heptan-2-amine. National Center for Biotechnology Information, 2024. View Source
- [2] Ates-Alagoz Z, Sun S, Wallach J, Adejare A. Syntheses and pharmacological evaluations of novel N-substituted bicyclo-heptane-2-amines at N-methyl-D-aspartate receptors. Chem Biol Drug Des. 2011;78:25-32. View Source
- [3] PubChem. Compound Summary for CID 165361622: 2-(Thiophen-2-yl)bicyclo[2.2.1]heptan-2-amine. National Center for Biotechnology Information, 2024. View Source
